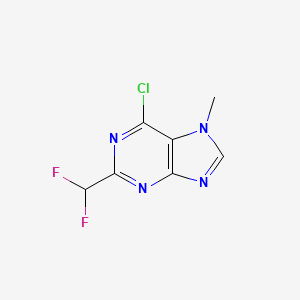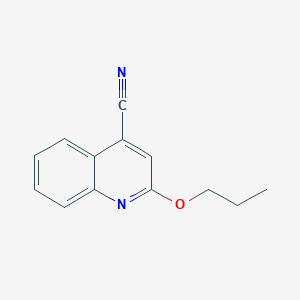
2-Propoxyquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a propoxy group at the second position and a cyano group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxyquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with propanol in the presence of a base to form 2-propoxyquinoline. This intermediate is then reacted with cyanogen bromide to introduce the cyano group at the fourth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 2-propoxyquinoline-4-amine.
Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-Propoxyquinoline-4-amine.
Substitution: Various alkoxy or aryloxy quinoline derivatives.
Applications De Recherche Scientifique
2-Propoxyquinoline-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Propoxyquinoline-4-amine: Similar structure but with an amine group instead of a cyano group.
2-Methoxyquinoline-4-carbonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Propoxyquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
Uniqueness: 2-Propoxyquinoline-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
855165-17-2 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-propoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-7-16-13-8-10(9-14)11-5-3-4-6-12(11)15-13/h3-6,8H,2,7H2,1H3 |
Clé InChI |
MCIICEGPSQAVNB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC2=CC=CC=C2C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


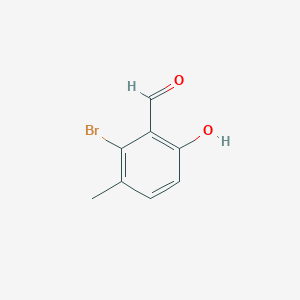
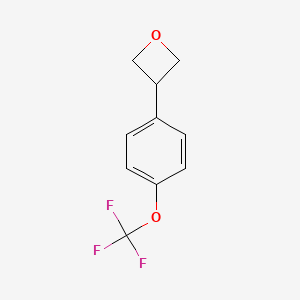


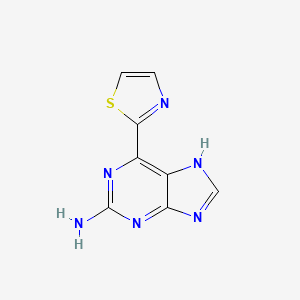
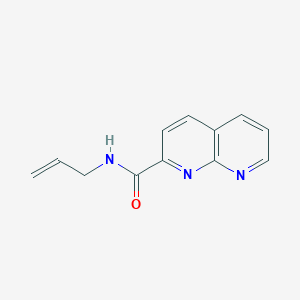

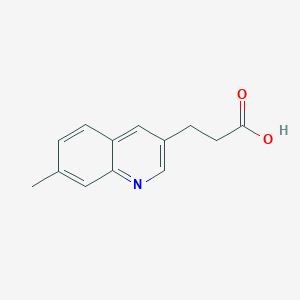
![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)


![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
